molecular formula C9H11NO2 B11736004 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL

Cat. No.: B11736004
M. Wt: 165.19 g/mol
InChI Key: YSAUXUWECNKJPT-UHFFFAOYSA-N
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Description

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL is a dihydrobenzofuran derivative characterized by a fused benzofuran ring system with a hydroxyl group (-OH) at position 6 and a methylamino (-NHCH₃) substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter systems, particularly serotonin and dopamine receptors.

Key properties (theoretical):

  • Molecular formula: C₉H₁₁NO₂
  • Molecular weight: 165.19 g/mol
  • Functional groups: Secondary amine (-NHCH₃), phenolic hydroxyl (-OH), and dihydrobenzofuran scaffold.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(methylamino)-2,3-dihydro-1-benzofuran-6-ol

InChI

InChI=1S/C9H11NO2/c1-10-8-5-12-9-4-6(11)2-3-7(8)9/h2-4,8,10-11H,5H2,1H3

InChI Key

YSAUXUWECNKJPT-UHFFFAOYSA-N

Canonical SMILES

CNC1COC2=C1C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzofuran derivative, the introduction of a methylamino group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods: In an industrial setting, the production of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The hydroxyl group at position 6 is susceptible to oxidation, though direct experimental data for this specific compound is limited. Based on benzofuran chemistry:

  • Oxidation of the hydroxyl group could yield ketones or quinones, analogous to reactions observed in related benzofuran derivatives.

  • Reduction may modify the dihydrobenzofuran ring, though specific conditions (e.g., sodium borohydride) are not explicitly detailed in the literature for this compound.

Amination and Substitution Reactions

The methylamino group and hydroxyl substituent enable diverse transformations:

  • Amine Coupling : Reactions with amines (e.g., p-toluenesulfonylamine) under Cs₂CO₃ and molecular sieves can form substituted derivatives, as seen in intramolecular oxa-Mannich reactions of related benzofurans .

  • Substitution : Halogenation or nitration at the hydroxyl position may occur, though specific protocols require optimization.

Coupling Reactions

The benzofuran core can participate in cross-coupling reactions to introduce new substituents:

Reaction TypeReagentsProducts
Sonogashira Palladium catalystAlkynyl-substituted benzofurans
Suzuki–Miyaura Arylboronic acidsAryl-substituted benzofurans
Triflate Reduction Zinc/CatalystParent benzofurans
Data inferred from benzofuranone synthesis methods .

Experimental Considerations

Key parameters for synthesis and reactivity include:

  • Temperature : Cyclization reactions often require heating (e.g., 120°C for 16 hours) .

  • Catalysts : AlCl₃, TFA, or palladium complexes are commonly used to facilitate ring formation or coupling .

  • Purification : Flash chromatography and NMR/MS analysis ensure product purity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL exhibit significant antimicrobial activity. A study highlighted that benzofuran derivatives could effectively inhibit the growth of various pathogenic microorganisms. The compound has been tested against strains such as Candida albicans, showing promising results in inhibiting its growth.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundPathogen TestedInhibition Zone (mm)
3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OLC. albicans25
Compound AE. coli30
Compound BS. aureus28

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This selective cytotoxicity makes it a candidate for further development in cancer therapy.

Case Study: Cytotoxic Effects
In a study evaluating the effects of various benzofuran derivatives on cancer cell lines, it was found that specific derivatives could significantly reduce cell viability in malignant cells while sparing healthy cells, suggesting a targeted therapeutic approach.

Neuroprotective Effects

Research has indicated that benzofuran derivatives can offer neuroprotective benefits. For instance, studies have demonstrated that these compounds can inhibit lipid peroxidation and scavenge free radicals, which are crucial mechanisms in neuroprotection.

Case Study: Neuroprotection
A notable study investigated the neuroprotective effects of a benzofuran derivative in a mouse model of traumatic brain injury. The results showed that the compound could significantly reduce oxidative stress and improve recovery outcomes.

Building Block for Synthesis

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL serves as an important building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Table 2: Synthetic Applications

ApplicationDescription
Synthesis of AntimicrobialsUsed as a precursor for developing new antibacterial agents.
Development of Anticancer DrugsFacilitates the synthesis of compounds with targeted anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes such as mood, cognition, and motor function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL C₉H₁₁NO₂ 165.19 -OH (C6), -NHCH₃ (C3) Phenolic hydroxyl, secondary amine
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 -OCH₂C₆H₅ (C6), -NHCONHOH (C3) Phenylmethoxy, hydroxyurea
3-Amino-2,3-dihydro-1-benzofuran-6-ol C₈H₉NO₂ 151.16 -OH (C6), -NH₂ (C3) Phenolic hydroxyl, primary amine
3-(Ethylamino)-2,3-dihydro-1-benzofuran-6-ol C₁₀H₁₃NO₂ 179.22 -OH (C6), -NHCH₂CH₃ (C3) Phenolic hydroxyl, secondary amine

Key Observations :

  • Replacing the methyl group in 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL with a larger ethyl group (as in the ethylamino analog) marginally increases molecular weight but may alter receptor binding selectivity. The hydroxyurea moiety in the phenylmethoxy derivative introduces hydrogen-bonding capacity, which is absent in the target compound, possibly influencing protein interactions .

Pharmacological and Physicochemical Properties

Property 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL N-[(3S)-Dihydro-6-(phenylmethoxy)-benzofuranyl]-hydroxyurea 3-Amino-2,3-dihydro-1-benzofuran-6-ol
Aqueous Solubility Moderate (hydroxyl enhances polarity) Low (phenylmethoxy reduces polarity) High (smaller alkyl group)
LogP (estimated) ~1.2 ~2.8 ~0.9
Receptor Affinity Predicted: 5-HT₂A, D₂ Not reported Weak 5-HT₁A interaction
Synthetic Accessibility Intermediate (amine protection required) Complex (hydroxyurea synthesis) Simple (amine direct functionalization)

Key Findings :

  • Receptor Binding: The methylamino group in the target compound may confer selectivity for dopaminergic receptors over serotonergic systems compared to the primary amine in 3-amino-2,3-dihydro-1-benzofuran-6-ol.

Biological Activity

3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL, a benzofuran derivative, has garnered attention for its potential biological activities, including antimicrobial and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Benzofuran derivatives, including 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL, interact with various biological targets, leading to significant changes in cellular processes. They show potential in modulating neurotransmitter systems and influencing biochemical pathways related to oxidative stress and inflammation.

Target Receptors

  • Monoamine Transporters : These compounds have been shown to affect dopamine and serotonin transporters, which are crucial for mood regulation and neurochemical balance .
  • Antioxidant Activity : Some studies indicate that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress .

Pharmacological Effects

The pharmacological profile of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL includes:

Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds show effective inhibition against various bacterial strains such as E. coli and S. aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Neuroprotective Effects
The compound is also being investigated for its neuroprotective capabilities:

  • In animal models, it has demonstrated the ability to protect against neuronal damage caused by traumatic brain injury .

Case Studies

Several studies have documented the effects of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL in laboratory settings:

  • Neuroprotective Study : In a study assessing neuroprotective agents, this compound was found to reduce oxidative stress markers in mice subjected to induced brain injury .
  • Toxicological Assessment : A risk assessment indicated that derivatives similar to this compound have been linked with acute toxicity cases in recreational use scenarios. Symptoms included agitation and cardiovascular disturbances consistent with sympathomimetic toxicity .

Data Summary

The following table summarizes the biological activities and effects observed in various studies involving benzofuran derivatives:

Biological Activity Effect Observed Reference
AntimicrobialEffective against E. coli (MIC = 0.0048 mg/mL)
NeuroprotectionReduced oxidative stress in brain injury models
ToxicitySymptoms of sympathomimetic toxicity reported

Q & A

Q. What are the recommended synthetic routes for 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL, and how can reaction conditions be optimized?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous benzofuran derivatives (e.g., 3-alkoxy-substituted dihydrobenzofurans) are synthesized via one-pot pseudo three-component methods. For example, describes using acid catalysts (e.g., p-toluenesulfonic acid) in ethanol under reflux to form 3-alkoxy-benzofurans in yields of 52–70%. Key parameters include:
  • Temperature : Reflux conditions (~78°C for ethanol).
  • Catalyst loading : 10 mol% relative to substrate.
  • Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate).
    For 3-(methylamino) substitution, reductive amination or nucleophilic substitution with methylamine may be explored. Monitor reaction progress via TLC or LC-MS.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to assign protons and carbons. For example, reports 1H^1H-NMR shifts for benzofuran protons at δ 6.5–7.2 ppm (aromatic) and δ 4.0–5.0 ppm (dihydrofuran ring). The methylamino group (CH3 _3NH) may appear as a singlet at δ 2.5–3.0 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C9 _9H11 _{11}NO2 _2; theoretical MW: 165.08 g/mol).
  • X-ray Crystallography : If crystalline, resolve absolute configuration (see for related dihydrobenzofurans).

Q. What are the stability considerations for this compound under varying pH and storage conditions?

  • Methodological Answer :
  • pH Sensitivity : The phenolic -OH (position 6) may oxidize under alkaline conditions. Test stability in buffers (pH 2–12) via HPLC over 24–72 hours.
  • Light/Temperature : Store in amber vials at −20°C under inert gas (N2 _2) to prevent degradation.
  • Hygroscopicity : If the compound is hygroscopic (common with polar groups like -NH and -OH), use desiccants during storage .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of the dihydrobenzofuran core?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., lithium bis(trifluoromethanesulfonimide)) as in , which promotes Friedel-Crafts reactions with stereochemical fidelity.
  • Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Protecting Groups : Temporarily protect the -OH group (e.g., with benzyl ether) to avoid racemization during amination steps .

Q. What analytical methods are suitable for detecting trace metabolites of this compound in biological or environmental matrices?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges (). Condition cartridges with methanol, then load 100 mL of filtered sample. Elute with methanol:acetone (1:1).
  • LC-MS/MS : Use a C18 column with gradient elution (water:methanol + 0.1% formic acid). Monitor transitions for the parent ion (m/z 166 → 148 for dehydration) and potential metabolites (e.g., oxidized or conjugated forms).
  • Internal Standards : Spike with deuterated analogs (e.g., triclosan-d3) to correct for matrix effects .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing synthetic intermediates?

  • Methodological Answer :
  • 2D NMR : Perform COSY, HSQC, and HMBC to assign overlapping signals. For example, HMBC can correlate the methylamino proton (δ ~2.8 ppm) with adjacent carbons.
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled methylamine to confirm NH-related peaks.
  • Computational Modeling : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

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